molecular formula C23H21FN2O3S B2587266 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251571-35-3

7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2587266
CAS No.: 1251571-35-3
M. Wt: 424.49
InChI Key: LYRWZYMKUNQAFD-UHFFFAOYSA-N
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Description

7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of Substituents: The 3,4-diethoxyphenyl and 4-fluorobenzyl groups can be introduced through nucleophilic substitution or coupling reactions using reagents like alkyl halides and aryl fluorides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biology and medicine, thienopyrimidines are often investigated for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidines: Other compounds in this class with different substituents.

    Benzyl-substituted Pyrimidines: Compounds with similar benzyl groups but different core structures.

Uniqueness

The uniqueness of 7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-3-28-19-10-7-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-5-8-17(24)9-6-15/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRWZYMKUNQAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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